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N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}furan-2-carboxamide

Catalog No.
S6855918
CAS No.
1021265-07-5
M.F
C15H10F2N2O3
M. Wt
304.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}...

CAS Number

1021265-07-5

Product Name

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}furan-2-carboxamide

IUPAC Name

N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]furan-2-carboxamide

Molecular Formula

C15H10F2N2O3

Molecular Weight

304.25 g/mol

InChI

InChI=1S/C15H10F2N2O3/c16-9-3-4-11(12(17)6-9)14-7-10(19-22-14)8-18-15(20)13-2-1-5-21-13/h1-7H,8H2,(H,18,20)

InChI Key

UAICUJHRRZBDAZ-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F

Canonical SMILES

C1=COC(=C1)C(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}furan-2-carboxamide is a synthetic organic compound notable for its unique chemical structure, which integrates an oxazole ring and a furan carboxamide moiety. The molecular formula of this compound is C18H14F2N2OC_{18}H_{14}F_{2}N_{2}O, with a molecular weight of approximately 344.3 g/mol. Its structure features a difluorophenyl group attached to the oxazole ring, which contributes to its potential biological activity and interaction with various molecular targets .

Typical of amides and heterocycles:

  • Nucleophilic Substitution: The amide nitrogen can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Cyclization Reactions: The oxazole ring can undergo further modifications through cyclization, potentially leading to new derivatives.
  • Hydrolysis: Under acidic or basic conditions, the amide bond may hydrolyze to yield the corresponding acid and amine.

These reactions are essential for modifying the compound's structure to enhance its properties or biological activity.

Research indicates that N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}furan-2-carboxamide exhibits significant biological activity. It has been studied for its potential as an anti-inflammatory and anticancer agent. The difluorophenyl group is known to enhance lipophilicity, which may improve the compound's ability to penetrate biological membranes and interact with cellular targets. Its mechanism of action likely involves modulation of enzyme activity and receptor interactions, influencing pathways related to inflammation and cell proliferation .

The synthesis of N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}furan-2-carboxamide generally follows these steps:

  • Formation of the Oxazole Ring: This is achieved through cyclization of a precursor containing both an aldehyde and an amine under acidic conditions.
  • Coupling Reaction: The oxazole intermediate is then reacted with furan-2-carboxylic acid or its derivatives using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) to form the final product.
  • Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

These methods allow for the efficient production of this compound for research and potential pharmaceutical applications .

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}furan-2-carboxamide has several potential applications:

  • Pharmaceutical Development: Its unique structure makes it a candidate for drug development targeting inflammatory diseases and cancers.
  • Chemical Research: It serves as a useful building block in organic synthesis for creating more complex molecules.
  • Biological Studies: The compound can be used in studies investigating enzyme inhibition and receptor binding dynamics.

Interaction studies involving N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}furan-2-carboxamide focus on its binding affinity to various biological targets. These studies typically employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific enzymes or receptors.
  • In Vitro Assays: To assess the biological effects on cell lines or isolated proteins.
  • Structure-Activity Relationship Studies: To understand how modifications to the compound affect its biological activity.

These studies are crucial for elucidating the compound's mechanism of action and optimizing its therapeutic potential.

Several compounds share structural similarities with N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}furan-2-carboxamide. Here are some notable examples:

Compound NameMolecular FormulaKey Features
N-(2,4-Difluorophenyl)-5-(2-methylpropyl)-1,2-oxazole-3-carboxamideC13H10F2N2OC_{13}H_{10}F_{2}N_{2}OContains a difluorophenyl group; studied for similar biological activities .
N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-3,4,5-trimethoxybenzamideC20H18F2N2O5C_{20}H_{18}F_{2}N_{2}O_{5}Features additional methoxy groups enhancing lipophilicity; potential for varied pharmacological effects.
N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3-methoxyphenoxy)acetamideC19H16F2N2O4C_{19}H_{16}F_{2}N_{2}O_{4}Incorporates methoxyphenoxy moiety; evaluated for anti-cancer properties .

Uniqueness

What sets N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}furan-2-carboxamide apart from these similar compounds is its specific combination of the furan carboxamide moiety along with the oxazole ring and difluorophenyl substitution. This unique structural arrangement may confer distinct biological properties that warrant further exploration in medicinal chemistry.

XLogP3

2.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

304.06594851 g/mol

Monoisotopic Mass

304.06594851 g/mol

Heavy Atom Count

22

Dates

Last modified: 11-23-2023

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